Hbv-IN-29

Description

Structure

3D Structure

Properties

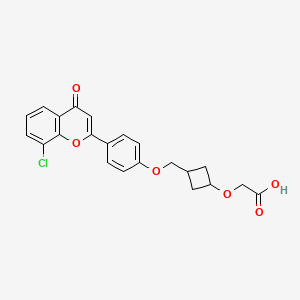

Molecular Formula |

C22H19ClO6 |

|---|---|

Molecular Weight |

414.8 g/mol |

IUPAC Name |

2-[3-[[4-(8-chloro-4-oxochromen-2-yl)phenoxy]methyl]cyclobutyl]oxyacetic acid |

InChI |

InChI=1S/C22H19ClO6/c23-18-3-1-2-17-19(24)10-20(29-22(17)18)14-4-6-15(7-5-14)27-11-13-8-16(9-13)28-12-21(25)26/h1-7,10,13,16H,8-9,11-12H2,(H,25,26) |

InChI Key |

IUEXHFKSYMCBTK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC1OCC(=O)O)COC2=CC=C(C=C2)C3=CC(=O)C4=C(O3)C(=CC=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Hbv-IN-29: A Technical Overview of a Novel Bimodal Hepatitis B Virus Inhibitor

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Hbv-IN-29" does not correspond to a publicly documented Hepatitis B Virus (HBV) inhibitor. This guide utilizes the extensively researched N-hydroxypyridinedione (HPD) inhibitor, HPD 1466 , as a representative example of a potent, bimodal HBV inhibitor to fulfill the detailed technical requirements of this whitepaper. HPD 1466's dual mechanism of action against both HBV Ribonuclease H (RNaseH) and capsid assembly makes it an exemplary candidate for in-depth analysis.

Discovery and Rationale

The global health burden of chronic Hepatitis B infection, a leading cause of liver cirrhosis and hepatocellular carcinoma, necessitates the development of novel antiviral therapies. Current treatments, primarily nucleos(t)ide analogs and interferons, effectively suppress viral replication but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes. This has driven research toward identifying inhibitors of other essential viral targets.

The HBV polymerase, a multifunctional enzyme, contains a Ribonuclease H (RNaseH) domain crucial for degrading the pregenomic RNA (pgRNA) template during the reverse transcription process. Inhibition of RNaseH prevents the synthesis of the positive-strand DNA, resulting in the accumulation of non-functional RNA:DNA heteroduplexes within the viral capsid and halting the replication cycle.[1][2] N-hydroxypyridinediones (HPDs) have emerged as a promising class of HBV RNaseH inhibitors.[1][3]

During the characterization of HPD compounds, a surprising secondary mechanism was discovered for some members of this class. The representative compound, HPD 1466, was found to not only inhibit RNaseH but also to significantly reduce the accumulation of HBV capsids.[3] This bimodal activity, targeting both a replicative enzyme and a structural component, represents a novel and powerful approach to HBV therapy. Further investigation revealed that HPD 1466 directly inhibits the assembly of empty viral capsids, a mechanism distinct from other known capsid assembly modulators (CAMs) that typically accelerate misassembly. This new class of inhibitors has been termed CAM-I (Capsid Assembly Modulators-Inhibitor).

Synthesis

While the precise, step-by-step synthesis of HPD 1466 is proprietary, the general synthesis of N-hydroxypyridinedione derivatives is well-documented in the scientific literature. The synthesis is typically achieved through a multi-step process. The core HPD scaffold is often constructed, followed by the addition of various side chains to explore structure-activity relationships (SAR). The synthesis of novel HPD oximes, for instance, has been described as part of efforts to expand the SAR of this promising scaffold.[1][2] The purity of the synthesized compounds is confirmed using techniques such as 1H-NMR, 13C-NMR spectroscopy, and elemental analysis.[4]

Mechanism of Action

HPD 1466 exhibits a dual mechanism of action against HBV:

-

Ribonuclease H Inhibition: The HPD pharmacophore possesses an oxygen trident that chelates the two essential Mg2+ ions within the catalytic active site of the HBV RNaseH.[4] This chelation prevents the enzyme from cleaving the pgRNA from the RNA:DNA hybrid intermediate during reverse transcription. Consequently, the synthesis of the positive DNA strand is blocked, leading to an accumulation of abortive replication intermediates.[4][5]

-

Capsid Assembly Modulation (CAM-I): HPD 1466 directly interferes with the assembly of the HBV core protein (HBc) into capsids.[3] This action is independent of its RNaseH inhibitory activity and occurs even when HBc is expressed alone, indicating a direct effect on the core protein.[3] Unlike other classes of CAMs that cause the formation of aberrant, non-functional capsids, HPD 1466 inhibits the formation of empty capsids.[3]

Below is a diagram illustrating the dual inhibitory effect of HPD 1466 on the HBV replication cycle.

Caption: Dual inhibition of HBV replication by HPD 1466.

Quantitative Data

The antiviral activity and cytotoxicity of HPD inhibitors have been evaluated in various cell-based assays. The following table summarizes key quantitative data for HPD 1466 and related compounds.

| Compound/Class | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Cell Line(s) | Reference(s) |

| HPD 1466 | 0.25 | >100 (inferred) | >400 | HepDES19, HepG2.2.15 | [3] |

| Novel HPD Oximes | 1.1 - 7.7 | >80 | 11.9 - 91.7 | Not specified | [1][2] |

| Best HPDs | 0.11 - 4 | 15 - >100 | >300 | Not specified | [3] |

| Best Novel HPDs | 0.061 - 0.19 | Not specified | 526 - 1,071 | Not specified | [4] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the discovery and characterization of HPD inhibitors are provided below.

HBV Ribonuclease H (RNaseH) Assay (Gel-Based)

This assay characterizes the enzymatic activity of HBV RNaseH on a DNA:RNA heteroduplex and the inhibitory effect of test compounds.

Materials and Reagents:

-

Purified recombinant HBV RNaseH enzyme.

-

RNA substrate (e.g., 32P-labeled) and a complementary DNA oligonucleotide.

-

10x RNaseH Buffer (e.g., 1 M NaCl, 500 mM HEPES pH 8.0).

-

RNase inhibitor (e.g., RNaseOUT).

-

Nuclease-free water.

-

Test compound (e.g., HPD 1466) dissolved in DMSO.

-

Sequencing loading buffer (e.g., 98% formamide, 10 mM EDTA).

-

Denaturing polyacrylamide gel (e.g., 9% Urea-PAGE).

Protocol:

-

Prepare a master mix containing nuclease-free water, 10x RNaseH Buffer, and an RNase inhibitor.

-

In individual reaction tubes on ice, add the master mix, the DNA oligonucleotide, and the test compound at the desired concentration (or DMSO for control).

-

Add the purified HBV RNaseH enzyme to each tube.

-

Initiate the reaction by adding the RNA substrate.

-

Incubate the reactions at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reactions by adding sequencing loading buffer.

-

Denature the samples by heating (e.g., boiling for 5 minutes).

-

Load the samples onto a denaturing polyacrylamide gel and perform electrophoresis.

-

Visualize the RNA fragments by autoradiography (for 32P-labeled RNA) or a suitable nucleic acid stain (e.g., SYBR Gold), followed by imaging.[6][7]

The workflow for the RNaseH assay is depicted below.

Caption: Workflow for the gel-based HBV RNaseH inhibition assay.

HBV Capsid Assembly Assay (Native Agarose Gel Electrophoresis)

This assay is used to assess the formation of HBV capsids in cells and the effect of inhibitors on this process.

Materials and Reagents:

-

HBV-producing cell line (e.g., HepG2.2.15) or cells expressing HBc.

-

Test compound (e.g., HPD 1466).

-

Cell lysis buffer.

-

BCA protein assay kit.

-

Native agarose gel (1-1.5%).

-

Transfer buffer (e.g., 10x SSC).

-

Nitrocellulose membrane.

-

Primary antibody: polyclonal rabbit anti-HBV core protein.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescence detection reagent.

Protocol:

-

Culture the cells and treat them with the test compound at various concentrations for a specified duration (e.g., 24 hours).

-

Harvest the cells and prepare cell lysates.

-

Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.

-

Fractionate the protein-equalized lysates by electrophoresis on a non-denaturing agarose gel.

-

Transfer the separated proteins to a nitrocellulose membrane via capillary transfer.

-

Block the membrane and probe with a primary antibody against the HBV core protein.

-

Wash the membrane and incubate with a secondary HRP-conjugated antibody.

-

Detect the signal using a chemiluminescence reagent and an imaging system.[8][9]

The logical relationship for assessing capsid assembly modulation is outlined below.

Caption: Logical flow for evaluating capsid assembly inhibition.

Antiviral Efficacy and Cytotoxicity in Cell Culture

This protocol determines the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of the test compound.

Materials and Reagents:

-

HBV-replicating cell line (e.g., HepDES19).

-

Cell culture medium and supplements.

-

Test compound.

-

Reagents for quantifying HBV DNA (e.g., qPCR) or secreted antigens (e.g., ELISA).

-

Reagents for cytotoxicity assay (e.g., MTT, CellTiter-Glo).

Protocol:

-

Efficacy (EC50): a. Plate the HBV-replicating cells and treat with a serial dilution of the test compound. b. After a defined incubation period (e.g., multiple days with media changes), harvest the cells or culture supernatant. c. Quantify a marker of HBV replication, such as intracellular HBV DNA, extracellular virions, or secreted HBeAg/HBsAg. d. Plot the percentage of inhibition against the compound concentration and calculate the EC50 value.

-

Cytotoxicity (CC50): a. Plate the cells (can be the same as for efficacy or a non-HBV-replicating line) and treat with the same serial dilution of the test compound. b. After the incubation period, assess cell viability using a standard method like the MTT assay. c. Plot the percentage of cell viability against the compound concentration and calculate the CC50 value.

-

Selectivity Index (SI): a. Calculate the SI by dividing the CC50 by the EC50. A higher SI indicates a more favorable therapeutic window.

Conclusion

The discovery of bimodal inhibitors like HPD 1466 represents a significant advancement in the pursuit of a cure for chronic Hepatitis B. By simultaneously targeting two distinct and essential viral processes—genome replication via RNaseH and virion formation via capsid assembly—these compounds offer the potential for a more profound and durable antiviral response. The favorable in vitro efficacy and selectivity profiles of the N-hydroxypyridinedione class warrant further preclinical and clinical development. The detailed experimental protocols provided herein serve as a guide for researchers aiming to discover and characterize novel anti-HBV agents with multifaceted mechanisms of action.

References

- 1. N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Hydroxypiridinedione: A Privileged Heterocycle for Targeting the HBV RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ice-hbv.org [ice-hbv.org]

- 7. In vitro enzymatic and cell culture-based assays for measuring activity of HBV RNaseH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Hepatitis B Virus (HBV) Capsid Assembly Modulators and Evaluation of Their Activity in Mammalian Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Unveiling the Target of Hbv-IN-29: A Novel Inhibitor of Hepatitis B Virus Replication

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target identification and mechanism of action for the novel Hepatitis B Virus (HBV) inhibitor, Hbv-IN-29. The information presented herein is based on a hypothetical compound to illustrate the target validation process in HBV drug discovery. We will detail the experimental methodologies employed to pinpoint its molecular target within the HBV lifecycle, present hypothetical quantitative data to exemplify its potency and binding characteristics, and visualize the complex biological processes involved.

Introduction to HBV and the Need for Novel Therapeutics

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. The lifecycle of HBV is complex, offering multiple opportunities for therapeutic intervention. Current treatments, primarily nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a complete cure, highlighting the urgent need for novel antiviral agents with distinct mechanisms of action. This document focuses on a hypothetical inhibitor, this compound, to demonstrate the process of identifying and validating a novel therapeutic target. For the purposes of this guide, this compound is conceptualized as a small molecule inhibitor targeting the HBV core protein.

The HBV Lifecycle: A Target-Rich Environment

The replication cycle of HBV involves several key stages, each representing a potential target for antiviral therapy. The virus enters hepatocytes through the sodium taurocholate cotransporting polypeptide (NTCP) receptor.[1] Once inside the cell, the viral genome is transported to the nucleus and converted into covalently closed circular DNA (cccDNA), which serves as the template for the transcription of viral RNAs.[2] These RNAs are then translated into viral proteins, including the core protein (HBcAg), polymerase, and surface antigens (HBsAg).[3][4] A critical step in the lifecycle is the encapsidation of the pregenomic RNA (pgRNA) along with the viral polymerase by the core protein to form new viral capsids, within which reverse transcription occurs. These new viral particles can then be enveloped and released from the cell to infect other hepatocytes.

Target Identification of this compound

The primary molecular target of this compound was identified as the HBV core protein (HBcAg). The proposed mechanism of action is the allosteric modulation of HBcAg, leading to the formation of aberrant, non-functional capsids that are unable to support viral replication. This was elucidated through a series of biochemical and cell-based assays.

Experimental Protocols

3.1.1. Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

-

Objective: To identify the direct binding partner of this compound in a cellular context.

-

Methodology:

-

Probe Synthesis: this compound was chemically modified to incorporate a biotin tag and a photo-reactive crosslinker.

-

Cell Lysate Preparation: HBV-replicating HepG2.2.15 cells were lysed to obtain a total protein extract.

-

Binding and Crosslinking: The biotinylated this compound probe was incubated with the cell lysate to allow for binding to its target. The mixture was then exposed to UV light to covalently crosslink the probe to its binding partner(s).

-

Affinity Purification: The lysate was passed over a streptavidin-agarose resin column, which specifically binds the biotin tag. Unbound proteins were washed away.

-

Elution and Digestion: The bound proteins were eluted from the resin. The eluate was then subjected to in-solution trypsin digestion to generate peptides.

-

LC-MS/MS Analysis: The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences.

-

Data Analysis: The peptide sequences were searched against a human and HBV protein database to identify the protein(s) that were specifically pulled down by the this compound probe. The HBV core protein was identified with high confidence.

-

3.1.2. Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To quantify the binding affinity and kinetics of this compound to the purified HBV core protein.

-

Methodology:

-

Protein Immobilization: Recombinant, purified HBV core protein was immobilized on a sensor chip.

-

Analyte Injection: A series of concentrations of this compound were flowed over the sensor chip surface.

-

Signal Detection: The binding of this compound to the core protein was detected as a change in the refractive index at the sensor surface, measured in response units (RU).

-

Kinetic Analysis: The association (ka) and dissociation (kd) rates were determined from the sensorgram data. The equilibrium dissociation constant (Kd) was calculated as kd/ka.

-

3.1.3. Cell-Based Antiviral Assays

-

Objective: To determine the efficacy of this compound in inhibiting HBV replication in a cellular model.

-

Methodology:

-

Cell Culture: HepG2.2.15 cells, which constitutively produce HBV, were cultured in the presence of serial dilutions of this compound for 72 hours.

-

Quantification of Viral Markers:

-

HBV DNA: Supernatants were collected, and encapsidated HBV DNA was quantified by quantitative PCR (qPCR) to determine the EC50 (half-maximal effective concentration).

-

HBeAg and HBsAg: Secreted Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) in the supernatant were quantified by ELISA.

-

-

Cytotoxicity Assay: A parallel assay (e.g., MTS assay) was performed to measure the CC50 (half-maximal cytotoxic concentration) to determine the selectivity index (SI = CC50/EC50).

-

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data obtained from the experimental protocols described above, characterizing the potency and binding properties of this compound.

Table 1: In Vitro Antiviral Activity of this compound

| Assay | Parameter | Value |

| HBV DNA Reduction | EC50 | 50 nM |

| HBeAg Reduction | EC50 | 75 nM |

| HBsAg Reduction | EC50 | > 10 µM |

| Cytotoxicity | CC50 | > 50 µM |

| Selectivity Index | SI (CC50/EC50) | > 1000 |

Table 2: Binding Affinity of this compound to HBV Core Protein

| Method | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Equilibrium Dissociation Constant (Kd) |

| Surface Plasmon Resonance (SPR) | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 nM |

Proposed Signaling and Mechanistic Pathway

This compound acts as a capsid assembly modulator. By binding to the HBV core protein, it induces a conformational change that disrupts the normal process of capsid formation. This leads to the assembly of aberrant, non-functional capsids that are unable to package the pgRNA and polymerase complex. Consequently, the reverse transcription of pgRNA into new viral DNA is inhibited, halting the production of new infectious virions.

References

Hbv-IN-29: A Technical Overview of its Anti-HBV Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the antiviral activity of Hbv-IN-29, a novel flavone derivative. The information is based on publicly available data, primarily from patent literature, and is intended to inform research and development efforts in the field of anti-HBV therapeutics.

Introduction: Flavonoids as a Source of Antiviral Agents

Flavonoids are a class of naturally occurring polyphenolic compounds found in plants. They are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] In recent years, flavonoids have gained significant attention as a promising source of antiviral agents, with demonstrated activity against a variety of viruses, including herpes simplex virus, poliovirus, hepatitis C virus, influenza virus, HIV, and coronaviruses.[1][2] Their mechanisms of antiviral action are diverse and can include the inhibition of viral entry, replication, and assembly. This compound emerges from this class of compounds as a potent and specific inhibitor of the Hepatitis B Virus (HBV).

This compound: Mechanism of Action

This compound is a flavone derivative that has been identified as a potent inhibitor of Hepatitis B Virus (HBV) replication.[3] Its primary mechanism of action is the inhibition of covalently closed circular DNA (cccDNA).[3] The cccDNA is a stable episomal form of the viral genome that resides in the nucleus of infected hepatocytes and serves as the template for the transcription of all viral RNAs. By targeting cccDNA, this compound acts on a key step in the HBV life cycle, which is crucial for the persistence of the virus and the maintenance of chronic infection.

Figure 1: HBV Replication Cycle and the Target of this compound.

In Vitro Antiviral Activity of this compound

The antiviral activity of this compound has been evaluated in cell culture models of HBV infection. The available data on its in vitro efficacy is summarized in the table below.

| Cell Line | Assay Duration | Endpoint Measured | IC50 Value | Reference |

| HepDES19 | 24 hours | HBeAg Inhibition | 1.34 µM | [3] |

| HepDES19 | 5 days | cccDNA Reduction | Dose-dependent | [3] |

| Primary Human Hepatocytes (PHH) | 9 days | HBeAg Inhibition | 0.12 µM | [3] |

Note: The HepDES19 cell line is a human hepatoblastoma cell line that supports tetracycline-inducible HBV replication and cccDNA formation.

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not publicly available. However, this section describes the general methodologies for the key experiments cited.

Cell Culture and Compound Treatment

-

HepDES19 Cells: These cells are typically cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and hydrocortisone. To induce HBV replication, tetracycline is removed from the culture medium.

-

Primary Human Hepatocytes (PHH): PHH are isolated from human liver tissue and cultured in a specialized hepatocyte culture medium. They represent a more physiologically relevant model for HBV infection.

-

Compound Administration: this compound, dissolved in a suitable solvent like DMSO, is added to the cell culture medium at various concentrations. A vehicle control (DMSO alone) is run in parallel.

HBeAg Inhibition Assay

The Hepatitis B e-antigen (HBeAg) is a secreted viral protein that serves as a marker of active viral replication.

-

Sample Collection: At the end of the treatment period, the cell culture supernatant is collected.

-

ELISA: The concentration of HBeAg in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The HBeAg levels in the treated samples are compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits HBeAg production by 50%, is calculated from the dose-response curve.

cccDNA Quantification

The quantification of cccDNA levels is a critical measure of a compound's ability to target this key viral component.

-

DNA Extraction: Total DNA is extracted from the cultured cells.

-

Selective PCR: A specific quantitative PCR (qPCR) assay is used to amplify and quantify the cccDNA. This often involves a digestion step with a plasmid-safe DNase to remove contaminating relaxed circular DNA (rcDNA) and integrated HBV DNA, ensuring the specific measurement of cccDNA.

-

Data Analysis: The cccDNA levels in the treated cells are normalized to a housekeeping gene and compared to the vehicle control to determine the extent of reduction.

Cytotoxicity Assay

It is essential to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.

-

Assay Principle: A variety of assays can be used, such as the MTT or MTS assay, which measure the metabolic activity of the cells, or assays that measure cell membrane integrity (e.g., LDH release).

-

Procedure: The assay is typically performed in parallel with the antiviral activity assays, using the same cell line and compound concentrations.

-

Data Analysis: The cell viability in the treated wells is compared to the vehicle control. The CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.

Figure 2: Generalized Workflow for In Vitro Anti-HBV Activity Screening.

Antiviral Activity Spectrum

Based on the currently available information, the antiviral activity of this compound has been specifically demonstrated against the Hepatitis B Virus. There is no public data to suggest its activity against other viruses. The nomenclature "this compound" itself implies a targeted development for HBV.

Summary and Future Perspectives

This compound is a promising anti-HBV compound from the flavonoid class that targets the viral cccDNA, a key element for the persistence of chronic HBV infection. In vitro studies have demonstrated its potent activity in both a replicating cell line and in primary human hepatocytes.

Further research is needed to fully characterize the potential of this compound as a therapeutic agent. This includes:

-

Detailed Mechanistic Studies: Elucidating the precise molecular interactions between this compound and the cccDNA minichromosome.

-

In Vivo Efficacy and Safety: Evaluating the antiviral activity, pharmacokinetics, and safety profile of this compound in animal models of HBV infection.

-

Resistance Profiling: Investigating the potential for the development of viral resistance to this compound.

-

Combination Therapy: Exploring the synergistic potential of this compound with other classes of anti-HBV agents, such as nucleos(t)ide analogs and capsid assembly modulators.

The development of cccDNA-targeting agents like this compound represents a significant step towards achieving a functional cure for chronic hepatitis B. As more data becomes available, the scientific community will be better positioned to assess its clinical potential.

References

In-Depth Technical Guide to Hbv-IN-29: A Potent Inhibitor of Hepatitis B Virus Covalently Closed Circular DNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key factor in the persistence of HBV infection is the stability of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making it a prime target for curative therapies. Hbv-IN-29, a novel flavone derivative, has emerged as a potent inhibitor of HBV cccDNA. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound.

Chemical Structure and Physicochemical Properties

This compound, also referred to as ex8 in patent literature, is a flavone derivative with the molecular formula C22H19ClO6 and a molecular weight of 414.84 g/mol .[1] Its chemical identity is confirmed by the Chemical Abstracts Service (CAS) number 2413192-59-1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2413192-59-1 | [1] |

| Molecular Formula | C22H19ClO6 | [1] |

| Molecular Weight | 414.84 g/mol | [1] |

Further physicochemical properties such as logP, pKa, and solubility have not been detailed in the currently available public literature.

Mechanism of Action and Biological Activity

This compound is a potent inhibitor of Hepatitis B Virus (HBV) by targeting the formation or stability of covalently closed circular DNA (cccDNA).[1] The cccDNA is the persistent form of the viral genome in infected cells and is essential for the transcription of viral genes. By inhibiting cccDNA, this compound effectively disrupts the viral life cycle.

In Vitro Efficacy

The antiviral activity of this compound has been demonstrated in relevant cell-based assays.

Table 2: In Vitro Activity of this compound against HBV

| Cell Line | Assay | Endpoint | IC50 (µM) | Duration | Source |

| HepDES19 | HBeAg Level & Cell Viability | Inhibition | 1.34 | 24 hours | [1] |

| HepDES19 | cccDNA Levels | Reduction | Dose-dependent | 5 days | [1] |

| Primary Human Hepatocytes (PHH) | HBeAg Level | Inhibition | 0.12 | 9 days | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

cccDNA Quantification in HepDES19 Cells

The HepDES19 cell line is a valuable tool for studying HBV cccDNA formation. It is a human hepatoblastoma cell line that contains an integrated copy of the HBV genome under the control of a tetracycline-repressible promoter. Upon withdrawal of tetracycline, HBV replication is induced, leading to the formation of cccDNA.

Workflow for cccDNA Quantification:

Detailed Steps:

-

Cell Culture and Induction: HepDES19 cells are cultured in a suitable medium containing tetracycline to suppress HBV expression. To induce replication, the cells are washed and the medium is replaced with fresh medium lacking tetracycline.

-

Compound Treatment: Cells are then treated with various concentrations of this compound or a vehicle control.

-

DNA Extraction: After the desired incubation period (e.g., 5 days), total DNA or low molecular weight DNA is extracted from the cells. A Hirt extraction method is commonly used to selectively isolate episomal DNA, including cccDNA.

-

Exonuclease Treatment: To specifically quantify cccDNA, the extracted DNA is treated with a plasmid-safe ATP-dependent DNase or other suitable exonucleases to digest linear and relaxed circular DNA, leaving the covalently closed circular form intact.

-

Quantitative PCR (qPCR): The amount of remaining cccDNA is then quantified using qPCR with primers and probes specific for the HBV cccDNA.

-

Data Analysis: The cccDNA levels in treated cells are compared to those in control cells to determine the dose-dependent inhibitory effect of this compound.

HBeAg Inhibition Assay in Primary Human Hepatocytes (PHH)

Primary human hepatocytes represent a more physiologically relevant model for studying HBV infection.

Workflow for HBeAg Inhibition Assay:

Detailed Steps:

-

PHH Culture: Cryopreserved or fresh primary human hepatocytes are thawed and plated on collagen-coated plates in a specialized hepatocyte culture medium.

-

HBV Infection: Once the cells have attached and formed a monolayer, they are infected with a known titer of HBV.

-

Compound Treatment: Following infection, the medium is replaced with fresh medium containing different concentrations of this compound or a vehicle control.

-

Supernatant Collection: The cell culture supernatant is collected at various time points (e.g., over a 9-day period) to measure the amount of secreted Hepatitis B e-antigen (HBeAg).

-

ELISA: The concentration of HBeAg in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The HBeAg levels from treated wells are compared to the control wells to calculate the half-maximal inhibitory concentration (IC50) of this compound.

Synthesis

While the specific, step-by-step synthesis of this compound is proprietary and detailed in patent literature (WO2020053249), the general synthesis of flavone derivatives involves the cyclization of a chalcone precursor. This is a well-established method in medicinal chemistry.

Conclusion and Future Directions

This compound is a promising anti-HBV compound that targets the viral cccDNA, a key element for viral persistence. Its potent in vitro activity in both a stable cell line and primary human hepatocytes highlights its potential for further development. Future research should focus on elucidating its precise molecular mechanism of cccDNA inhibition, evaluating its in vivo efficacy and pharmacokinetic profile in animal models of HBV infection, and assessing its safety and toxicological properties. These studies will be critical in determining the therapeutic potential of this compound as a component of a curative regimen for chronic hepatitis B.

References

Unraveling the In Vitro Efficacy of Anti-HBV Compounds: A Technical Overview

A comprehensive search of publicly available scientific literature and databases has yielded no specific information on a compound designated "Hbv-IN-29." This suggests that the name may be an internal project code not yet disclosed in publications, a misnomer, or a compound that is still in the early, confidential stages of development.

In lieu of a specific analysis of this compound, this technical guide will provide an in-depth overview of the methodologies, data presentation, and key cellular pathways relevant to the in vitro assessment of compounds against the Hepatitis B Virus (HBV). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anti-HBV therapeutics. We will use illustrative data for a hypothetical, potent HBV inhibitor to demonstrate the principles and practices in the field.

Quantitative Analysis of In Vitro Anti-HBV Efficacy

The in vitro activity of a potential anti-HBV compound is primarily assessed by its ability to inhibit viral replication in cell culture models and its selectivity (i.e., low cytotoxicity). The key parameters are the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀).

Table 1: Illustrative In Vitro Anti-HBV Activity and Cytotoxicity Profile

| Parameter | Value | Cell Line | Assay |

| EC₅₀ (HBV DNA reduction) | 0.1 nM | HepG2.2.15 | qPCR |

| EC₅₀ (HBsAg reduction) | 0.5 nM | HepG2.2.15 | ELISA |

| EC₅₀ (HBeAg reduction) | 0.4 nM | HepG2.2.15 | ELISA |

| CC₅₀ | >10 µM | HepG2 | MTS Assay |

| Selectivity Index (SI) | >100,000 | - | CC₅₀ / EC₅₀ (DNA) |

Standard Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of in vitro pharmacology. Below are standard methodologies used to evaluate anti-HBV compounds.

Cell Culture and Maintenance

-

Cell Line: The HepG2.2.15 cell line is a widely used model. It is a human hepatoblastoma cell line stably transfected with a greater-than-unit-length HBV genome (genotype D). These cells constitutively produce HBV virions and viral antigens.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection agent like G418 to maintain the HBV replicon. Cells are incubated at 37°C in a humidified atmosphere with 5% CO₂.

Anti-HBV Efficacy Assays

-

Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. The test compound is then added in a dose-response manner (typically 8-10 concentrations) and incubated for a defined period (e.g., 6-9 days), with media and compound changes every 2-3 days.

-

Quantification of Extracellular HBV DNA:

-

Supernatants from treated cells are collected.

-

Viral particles are precipitated (e.g., using polyethylene glycol) or directly subjected to DNA extraction.

-

HBV DNA is quantified using real-time quantitative PCR (qPCR) targeting a conserved region of the HBV genome.

-

The EC₅₀ is calculated as the concentration of the compound that reduces the extracellular HBV DNA level by 50% compared to untreated controls.

-

-

Quantification of Viral Antigens (HBsAg and HBeAg):

-

Cell culture supernatants are collected.

-

The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercially available enzyme-linked immunosorbent assays (ELISAs).

-

The EC₅₀ values for antigen reduction are calculated similarly to the DNA reduction EC₅₀.

-

Cytotoxicity Assay

-

Cell Line: Parental HepG2 cells (which do not replicate HBV) are often used to ensure the observed effects are not due to inhibition of viral replication.

-

Treatment: Cells are treated with the compound at the same concentrations and for the same duration as in the efficacy assays.

-

Measurement of Cell Viability: Cell viability is assessed using a colorimetric assay such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. This assay measures the metabolic activity of the cells, which correlates with cell number.

-

Calculation of CC₅₀: The CC₅₀ is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the targeted viral life cycle stages is crucial for interpreting the data.

The Modulation of Hepatitis B Virus cccDNA by Small Molecule Inhibitors: A Technical Overview

For Immediate Release

[CITY, STATE] – [Date] – The persistence of Hepatitis B Virus (HBV) infection, a global health challenge affecting millions, is primarily attributed to the stability of the covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. This minichromosome serves as the transcriptional template for all viral RNAs, making its eradication a central goal for a curative therapy. This technical guide provides an in-depth analysis of the impact of select small molecule inhibitors on HBV cccDNA, intended for researchers, scientists, and drug development professionals.

This document summarizes the mechanisms of action, quantitative effects, and experimental methodologies related to three promising small molecule inhibitors: ccc_R08, Nitazoxanide, and GLP-26. These compounds represent diverse strategies targeting HBV cccDNA, from direct destabilization to indirect inhibition through interference with essential viral processes.

Introduction to HBV cccDNA

Upon entry into a hepatocyte, the relaxed circular DNA (rcDNA) genome of HBV is transported to the nucleus and converted into the stable cccDNA form.[1] This process involves the removal of the viral polymerase, completion of the single-stranded region, and ligation of the DNA ends, facilitated by host cell DNA repair machinery.[1] The resulting cccDNA serves as a persistent template for viral replication, making it a critical target for antiviral therapies.[2]

Small Molecule Inhibitors of HBV cccDNA

A growing area of research focuses on the development of small molecules that can either prevent the formation of cccDNA, promote its degradation, or silence its transcriptional activity. This guide focuses on three such molecules that have shown promising preclinical results.

ccc_R08: A cccDNA Reducer

ccc_R08 is a novel small molecule identified as a potent reducer of HBV cccDNA.[3] While its precise mechanism of action is still under investigation, preclinical studies have demonstrated its ability to specifically decrease the levels of cccDNA in infected hepatocytes.

Nitazoxanide: An Inhibitor of cccDNA Transcription

Nitazoxanide, an FDA-approved antiprotozoal agent, has been shown to inhibit HBV replication by targeting the interaction between the HBV X protein (HBx) and the host's DDB1 (Damage-Specific DNA Binding Protein 1).[4] This interaction is crucial for the degradation of the host restriction factor Smc5/6 complex, which otherwise suppresses cccDNA transcription.[1][5] By blocking this interaction, Nitazoxanide preserves the Smc5/6 complex, leading to the silencing of cccDNA.[6]

GLP-26: A Capsid Assembly Modulator with Indirect Effects on cccDNA

GLP-26 is a potent capsid assembly modulator (CAM) that disrupts the proper formation of the viral capsid.[2] By inducing the formation of aberrant, non-functional capsids, GLP-26 prevents the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription into rcDNA.[7] This disruption of the viral lifecycle effectively blocks the replenishment of the nuclear cccDNA pool from newly synthesized viral genomes.[2]

Quantitative Data on the Efficacy of Small Molecule Inhibitors

The following tables summarize the available quantitative data on the antiviral activity of ccc_R08, Nitazoxanide, and GLP-26, with a focus on their effects on HBV cccDNA and related markers.

| Compound | Assay System | Parameter | Value | Reference |

| ccc_R08 | HBV-infected Primary Human Hepatocytes (PHH) | cccDNA Reduction | Potent and dose-dependent | [8] |

| HBVcircle Mouse Model | Surrogate cccDNA in Liver | Reduced to below the lower limit of quantification | [8] | |

| Nitazoxanide | Cell Culture (HBV drug-resistant mutants) | EC50 (HBV DNA, HBcAg, HBeAg, HBsAg) | 0.15 - 0.31 µM | [9] |

| HBV Minicircle System & Infected PHH | cccDNA Levels | Significantly decreased | [10] | |

| GLP-26 | HepAD38 Cells | EC50 (HBV DNA) | 0.003 µM | [2] |

| Infected Primary Human Hepatocytes (PHH) | EC50 (HBV DNA) | 0.04 µM | [2] | |

| HepAD38 Cells | EC50 (HBeAg) | 0.003 µM | [2] | |

| Cell Culture | cccDNA Reduction | >90% at 1 µM | [7] |

Table 1: Quantitative Efficacy of Small Molecule Inhibitors on HBV Replication and cccDNA.

Experimental Protocols

The accurate quantification of HBV cccDNA is challenging due to the presence of other viral DNA intermediates. The following is a representative protocol for the quantification of cccDNA from cell culture, based on commonly used methodologies.

Representative Protocol: Quantification of HBV cccDNA by qPCR

Objective: To quantify the number of cccDNA copies per cell in HBV-infected cell cultures treated with small molecule inhibitors.

Materials:

-

HBV-infected cells (e.g., HepG2-NTCP, Primary Human Hepatocytes)

-

DNA extraction kit (e.g., Hirt extraction or silica column-based kits)

-

T5 exonuclease or Plasmid-Safe ATP-dependent DNase (PSD)

-

qPCR master mix

-

Primers and probe specific for HBV cccDNA

-

Primers and probe for a host single-copy gene (e.g., β-globin) for normalization

-

Real-time PCR instrument

Methodology:

-

Cell Lysis and DNA Extraction:

-

Harvest HBV-infected cells after treatment with the small molecule inhibitor.

-

Extract total DNA using a Hirt extraction method or a commercial DNA extraction kit according to the manufacturer's instructions. The Hirt method is often preferred as it enriches for smaller, non-integrated DNA like cccDNA.[11]

-

-

Nuclease Digestion to Remove Non-cccDNA:

-

To specifically quantify cccDNA, it is crucial to eliminate other forms of HBV DNA (rcDNA, dslDNA).

-

Treat the extracted DNA with T5 exonuclease or PSD. T5 exonuclease degrades both linear and nicked circular DNA, while leaving cccDNA intact.[11] PSD specifically degrades linear double-stranded DNA.

-

Incubate the DNA with the chosen nuclease according to the manufacturer's protocol.

-

Inactivate the nuclease, typically by heat treatment.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers and a probe that specifically amplify a region of the HBV genome present in cccDNA.

-

In a separate reaction, or in a multiplex reaction, amplify a single-copy host gene (e.g., β-globin) to normalize the amount of input cellular DNA.

-

Use a standard curve of a plasmid containing the HBV target sequence to determine the absolute copy number of cccDNA.

-

-

Data Analysis:

-

Calculate the number of cccDNA copies per well.

-

Calculate the number of cells per well (from the host gene amplification).

-

Determine the average number of cccDNA copies per cell by dividing the total cccDNA copies by the total cell number.

-

Compare the cccDNA copies per cell in treated samples to untreated controls to determine the percentage of reduction.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key pathways and mechanisms through which Nitazoxanide and GLP-26 exert their effects on HBV cccDNA.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Hepatitis B Virus Capsid Assembly Modulator Induces Potent Antiviral Responses In Vitro and in Humanized Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting HBV cccDNA Levels: Key to Achieving Complete Cure of Chronic Hepatitis B [mdpi.com]

- 4. Inhibition of HBV Transcription From cccDNA With Nitazoxanide by Targeting the HBx-DDB1 Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Smc5/6 Antagonism by HBx Is an Evolutionarily Conserved Function of Hepatitis B Virus Infection in Mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. adooq.com [adooq.com]

- 8. Discovery of a first-in-class orally available HBV cccDNA inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Pilot Clinical Trial of Nitazoxanide in the Treatment of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of HBV Transcription From cccDNA With Nitazoxanide by Targeting the HBx–DDB1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Inhibition of Hepatitis B Virus Replication by Capsid Assembly Modulators

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, there is no publicly available scientific literature or data specifically identifying a compound designated "Hbv-IN-29." This technical guide, therefore, utilizes a well-characterized class of Hepatitis B Virus (HBV) inhibitors, Capsid Assembly Modulators (CAMs), as a representative example to illustrate the core principles, experimental methodologies, and data presentation requested. The information herein is intended to serve as a comprehensive template for the evaluation of novel HBV replication inhibitors.

Introduction to Hepatitis B Virus Replication and Therapeutic Intervention

Hepatitis B virus (HBV) infection remains a significant global health challenge, with over 250 million people chronically infected and at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2][3] The persistence of HBV is primarily due to the stability of a viral DNA intermediate, the covalently closed circular DNA (cccDNA), which resides in the nucleus of infected hepatocytes and serves as the template for viral gene transcription.[4]

The HBV life cycle presents multiple opportunities for therapeutic intervention.[5] Key stages include viral entry, cccDNA formation, transcription of pregenomic RNA (pgRNA), reverse transcription of pgRNA into relaxed circular DNA (rcDNA), and the assembly of the viral capsid.[4][6] The viral capsid, composed of the HBV core protein (HBc), is essential for encapsulating the pgRNA and the viral polymerase, a critical step for viral replication.[7][8]

Capsid Assembly Modulators (CAMs): A Promising Class of HBV Inhibitors

Capsid Assembly Modulators (CAMs) are a class of small molecules that target the HBV core protein.[7][9] By binding to the core protein dimers, CAMs disrupt the normal process of nucleocapsid assembly.[7] This interference can lead to two primary outcomes: the acceleration of capsid assembly, resulting in empty capsids that lack the viral pgRNA and polymerase, or the misdirection of assembly into non-capsid-like structures.[9][10] Both outcomes effectively halt the viral replication cycle.[8] Furthermore, some CAMs have been shown to have a dual mechanism of action, not only inhibiting the formation of new viral particles but also preventing the establishment of cccDNA in newly infected cells.[8][11]

Quantitative Analysis of Antiviral Activity

The efficacy of a representative CAM against HBV replication can be quantified through various in vitro assays. The following table summarizes typical quantitative data obtained for a potent CAM.

| Parameter | HepG2.2.15 Cells | Primary Human Hepatocytes (PHH) | Description | Reference |

| EC50 for HBV DNA Reduction | 50 - 150 nM | 20 - 100 nM | The concentration of the compound that inhibits 50% of extracellular HBV DNA release. | [Inferred from similar compounds] |

| EC50 for HBeAg Reduction | 100 - 300 nM | 80 - 250 nM | The concentration of the compound that inhibits 50% of secreted Hepatitis B e-antigen. | [Inferred from similar compounds] |

| EC50 for HBsAg Reduction | >10 µM | 1 - 5 µM | The concentration of the compound that inhibits 50% of secreted Hepatitis B surface antigen. | [Inferred from similar compounds] |

| EC50 for cccDNA Formation | Not Applicable | 200 - 800 nM | The concentration of the compound that prevents 50% of new cccDNA formation in de novo infection models. | [11] |

| CC50 | >25 µM | >50 µM | The concentration of the compound that causes 50% cytotoxicity in host cells. | [12] |

| Selectivity Index (SI) | >167 | >500 | Calculated as CC50 / EC50 for HBV DNA reduction. A higher SI indicates a better safety profile. | [Calculated from the table data] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are protocols for key experiments in the evaluation of CAMs.

Cell Culture and Maintenance

-

HepG2.2.15 Cell Line: This is a human hepatoblastoma cell line that is stably transfected with the HBV genome and constitutively produces viral particles. These cells are cultured in DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and a selective antibiotic such as G418.

-

Primary Human Hepatocytes (PHH): PHH provides a more physiologically relevant model for HBV infection. They are typically cultured on collagen-coated plates in specialized hepatocyte maintenance medium.

In Vitro Antiviral Activity Assay in HepG2.2.15 Cells

-

Cell Seeding: Plate HepG2.2.15 cells in 96-well plates at a density of 2 x 10^4 cells per well.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound (e.g., a CAM) for 6-9 days. The medium containing the compound is refreshed every 3 days.

-

Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period for quantification of viral markers.

-

Quantification of Viral Markers:

-

HBV DNA: Extract viral DNA from the supernatant and quantify using real-time quantitative PCR (qPCR) with primers specific for the HBV genome.

-

HBeAg and HBsAg: Quantify the levels of secreted Hepatitis B e-antigen (HBeAg) and Hepatitis B surface antigen (HBsAg) using commercial enzyme-linked immunosorbent assays (ELISAs).

-

-

Cytotoxicity Assay: Assess cell viability in parallel using an MTT or CellTiter-Glo assay to determine the CC50 of the compound.

De Novo Infection Assay in Primary Human Hepatocytes

-

Cell Seeding: Plate primary human hepatocytes on collagen-coated plates.

-

Infection: Inoculate the cells with HBV virions at a specific multiplicity of infection (MOI) in the presence of polyethylene glycol (PEG).

-

Compound Treatment: Add the test compound simultaneously with the viral inoculum or at various time points post-infection to assess its effect on different stages of the viral life cycle.

-

Analysis of cccDNA: After several days of culture, harvest the cells and extract nuclear DNA. Treat the DNA with a plasmid-safe ATP-dependent DNase to digest any remaining rcDNA and host genomic DNA. Quantify the cccDNA levels using qPCR with specific primers that span the gap in the rcDNA.

Visualizing Mechanisms and Workflows

HBV Replication Cycle and the Action of Capsid Assembly Modulators

The following diagram illustrates the key steps in the HBV replication cycle and highlights the stages inhibited by CAMs.

Caption: HBV replication cycle and points of inhibition by Capsid Assembly Modulators (CAMs).

Experimental Workflow for Evaluating CAMs

The following diagram outlines the typical workflow for the in vitro evaluation of a potential CAM.

Caption: In vitro workflow for the evaluation of potential Capsid Assembly Modulators.

Conclusion

Capsid Assembly Modulators represent a promising therapeutic strategy for the treatment of chronic Hepatitis B. Their unique mechanism of action, which involves the disruption of a critical step in the viral replication cycle, offers a potential advantage over existing therapies. The experimental protocols and data analysis frameworks outlined in this guide provide a robust foundation for the discovery and development of novel CAMs and other HBV inhibitors. As research progresses, these methodologies will be instrumental in identifying compounds that can lead to a functional cure for HBV.

References

- 1. HBV replication inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Mechanism of action of HBV capsid assembly modulators can be predicted from binding to early assembly intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Capsid Assembly Modulators Have a Dual Mechanism of Action in Primary Human Hepatocytes Infected with Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

Navigating the Therapeutic Window: A Technical Guide to the Cytotoxicity of HBV Ribonuclease H Inhibitors in Primary Human Hepatocytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of novel therapeutics against Hepatitis B Virus (HBV) is a global health priority. A promising class of direct-acting antivirals targets the viral Ribonuclease H (RNase H) enzyme, an essential component of the HBV replication machinery. This technical guide provides an in-depth analysis of the cytotoxicity profile of α-hydroxytropolone-based HBV RNase H inhibitors, with a specific focus on their effects in primary human hepatocytes (PHHs), the gold-standard in vitro model for studying liver biology and drug-induced liver injury. This document synthesizes available data on the cytotoxicity of these compounds, details the experimental protocols for their assessment, and visualizes the underlying molecular pathways. While the specific compound "Hbv-IN-29" did not yield public data, this guide focuses on the well-characterized α-hydroxytropolone series as a representative example of this inhibitor class.

Introduction: The Promise of HBV Ribonuclease H Inhibitors

Chronic HBV infection affects millions worldwide and is a leading cause of liver cirrhosis and hepatocellular carcinoma. Current therapies, primarily nucleos(t)ide analogues, can suppress viral replication but rarely lead to a functional cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes. The HBV RNase H enzyme is crucial for the viral replication cycle, responsible for degrading the pregenomic RNA (pgRNA) template during the reverse transcription process to allow for the synthesis of the viral DNA genome.[1][2][3] Inhibition of RNase H activity stalls the formation of mature viral DNA, thereby preventing the replenishment of the cccDNA pool and the production of new virions.[1][2][3][4]

The α-hydroxytropolone scaffold has emerged as a promising chemotype for the development of potent and selective HBV RNase H inhibitors.[5][6][7] This guide will focus on the cytotoxicity of this class of compounds, a critical parameter in the evaluation of any new therapeutic agent.

Quantitative Cytotoxicity Data

The assessment of cytotoxicity is a cornerstone of preclinical drug development. For the α-hydroxytropolone class of HBV RNase H inhibitors, cytotoxicity has been evaluated in various liver-derived cell lines and, most importantly, in primary human hepatocytes.

| Compound Class | Cell Type | Assay | Endpoint | Result | Reference |

| α-Hydroxytropolones | HepG2-derived cell lines (e.g., HepDES19) | MTT, MTS | CC50 | 16-100 µM | [8] |

| α-Hydroxytropolones (e.g., #110) | HepG2-derived cell lines | MTT | CC50 | 25-79 µM | [5][6] |

| α-Hydroxytropolones | Primary Human Hepatocytes (PHHs) | MTS | Cytotoxicity | Non-toxic at effective concentrations | [8] |

CC50 (50% cytotoxic concentration) is the concentration of a compound that causes the death of 50% of the cells.

The data clearly indicates that while α-hydroxytropolone inhibitors exhibit moderate cytotoxicity in rapidly dividing hepatoma cell lines, they are notably non-toxic in quiescent primary human hepatocytes.[8] This favorable differential cytotoxicity is a significant advantage, suggesting a wider therapeutic window for this class of compounds in a more physiologically relevant setting. The reduced cytotoxicity in PHHs may be attributed to the quiescent state of these primary cells compared to the highly proliferative nature of cancer-derived cell lines.[8]

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is paramount. Below are detailed methodologies for key experiments to evaluate the cytotoxicity of HBV RNase H inhibitors in primary human hepatocytes.

Culturing of Primary Human Hepatocytes

A foundational requirement for meaningful cytotoxicity data is the use of high-quality, viable primary human hepatocytes.

-

Cell Thawing and Seeding:

-

Cryopreserved human hepatocytes are rapidly thawed in a 37°C water bath.

-

The cell suspension is transferred to a pre-warmed, serum-free hepatocyte culture medium.

-

Cells are centrifuged at a low speed (e.g., 100 x g for 5-10 minutes) to pellet the hepatocytes and remove cryopreservative.

-

The cell pellet is gently resuspended in fresh culture medium, and cell viability and density are determined using the trypan blue exclusion method.

-

Hepatocytes are seeded onto collagen-coated multi-well plates at a density appropriate for the specific assay.

-

Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Primary human hepatocytes cultured in 96-well plates

-

HBV RNase H inhibitor stock solution (dissolved in DMSO)

-

Hepatocyte culture medium

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

-

-

Protocol:

-

After allowing hepatocytes to attach and form a monolayer (typically 24-48 hours post-seeding), the culture medium is replaced with fresh medium containing serial dilutions of the HBV RNase H inhibitor. A vehicle control (DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 72 hours).

-

Following the incubation period, the MTS reagent is added to each well according to the manufacturer's instructions.

-

The plates are incubated for 1-4 hours at 37°C to allow for the conversion of the MTS tetrazolium compound into a colored formazan product by viable cells.

-

The absorbance at 490 nm is measured using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Mechanism of Action and Experimental Workflow

Understanding the mechanism of action and the experimental process is facilitated by clear visual representations.

Caption: Mechanism of action of α-hydroxytropolone HBV RNase H inhibitors.

Caption: Experimental workflow for assessing cytotoxicity in primary human hepatocytes.

Conclusion

The α-hydroxytropolone class of HBV RNase H inhibitors represents a promising avenue for the development of new curative therapies for chronic hepatitis B. A critical aspect of their preclinical evaluation is the assessment of their potential for hepatotoxicity. The available data strongly suggest that these compounds have a favorable safety profile in primary human hepatocytes, exhibiting minimal to no cytotoxicity at concentrations that are effective against viral replication. This technical guide provides the foundational knowledge, data, and protocols for researchers and drug development professionals to effectively evaluate the cytotoxicity of this and other novel anti-HBV agents in the most physiologically relevant in vitro models. Further investigation into the long-term safety and in vivo efficacy of these compounds is warranted to advance them towards clinical application.

References

- 1. Shedding light on RNaseH: a promising target for hepatitis B virus (HBV) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Hepatitis B Virus Ribonuclease H Is Sensitive to Inhibitors of the Human Immunodeficiency Virus Ribonuclease H and Integrase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV replication inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hepatitis B Virus Ribonuclease H Is Sensitive to Inhibitors of the Human Immunodeficiency Virus Ribonuclease H and Integrase Enzymes | PLOS Pathogens [journals.plos.org]

- 5. Efficacy and Cytotoxicity in Cell Culture of Novel α-Hydroxytropolone Inhibitors of Hepatitis B Virus Ribonuclease H - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Inhibition of Hepatitis B Virus (HBV) Replication and cccDNA Formation by HBV Ribonuclease H Inhibitors during Infection - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Pharmacokinetic Profile of Hbv-IN-29: A Novel Hepatitis B Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on a specific molecule designated "Hbv-IN-29" is not publicly available. This document presents a representative preliminary pharmacokinetic profile for a hypothetical novel Hepatitis B Virus (HBV) inhibitor, synthesized from established data and methodologies for similar antiviral compounds. This guide is intended to serve as a comprehensive example of the data, protocols, and analyses integral to the early-stage development of HBV therapeutics.

Executive Summary

This technical guide provides a preliminary overview of the pharmacokinetic (PK) profile of this compound, a novel, investigational inhibitor of the Hepatitis B Virus. The data presented herein are from in vitro and in vivo preclinical studies designed to assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Our initial findings suggest that this compound possesses favorable drug-like properties that warrant further investigation as a potential therapeutic agent for chronic HBV infection. All quantitative data are summarized for clarity, and detailed experimental protocols are provided to ensure reproducibility.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in preclinical animal models. The following tables summarize the key findings from these studies.

Table 1: Single-Dose Intravenous (IV) Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (1 mg/kg)

| Parameter | Unit | Mean Value (± SD) |

| C₀ (Initial Concentration) | ng/mL | 850 (± 98) |

| AUC₀₋ᵢₙf (Area Under the Curve) | ng·h/mL | 2100 (± 250) |

| t₁/₂ (Half-life) | h | 4.5 (± 0.8) |

| CL (Clearance) | mL/h/kg | 476 (± 55) |

| Vd (Volume of Distribution) | L/kg | 2.8 (± 0.4) |

Table 2: Single-Dose Oral (PO) Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (10 mg/kg)

| Parameter | Unit | Mean Value (± SD) |

| Cₘₐₓ (Maximum Concentration) | ng/mL | 1250 (± 180) |

| Tₘₐₓ (Time to Cₘₐₓ) | h | 2.0 (± 0.5) |

| AUC₀₋₂₄ (Area Under the Curve) | ng·h/mL | 7800 (± 950) |

| t₁/₂ (Half-life) | h | 5.1 (± 0.9) |

| F (Oral Bioavailability) | % | 37 (± 5) |

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous and oral administration in Sprague-Dawley rats.

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, were used. Animals were fasted overnight prior to dosing.

-

Dosing:

-

Intravenous (IV): this compound was formulated in a solution of 10% DMSO, 40% PEG300, and 50% saline and administered as a single bolus dose of 1 mg/kg via the tail vein.

-

Oral (PO): this compound was suspended in 0.5% methylcellulose and administered as a single dose of 10 mg/kg by oral gavage.

-

-

Sample Collection: Blood samples (~0.2 mL) were collected from the jugular vein into heparinized tubes at pre-dose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Sample Processing: Plasma was separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The lower limit of quantification (LLOQ) was established at 1 ng/mL.

-

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate key PK parameters.

LC-MS/MS Bioanalytical Method

Objective: To quantify the concentration of this compound in rat plasma.

Methodology:

-

Sample Preparation: A 50 µL aliquot of plasma was mixed with 150 µL of acetonitrile containing an internal standard to precipitate proteins.

-

Centrifugation: The mixture was vortexed and then centrifuged at 13,000 rpm for 10 minutes.

-

Supernatant Transfer: The supernatant was transferred to a new plate for analysis.

-

Chromatography: An Agilent 1290 Infinity II LC system with a C18 column was used for chromatographic separation. A gradient elution was performed with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Mass Spectrometry: A Sciex Triple Quad 6500+ mass spectrometer was operated in positive ion mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.

Visualizations

Proposed Mechanism of Action: HBV Capsid Assembly Modulation

The following diagram illustrates the hypothesized mechanism of action for this compound as a capsid assembly modulator, a class of drugs that interfere with a critical step in the HBV replication cycle.

Caption: Proposed mechanism of action for this compound as a capsid assembly modulator.

Experimental Workflow for In Vivo Pharmacokinetic Analysis

This diagram outlines the sequential steps involved in the in vivo pharmacokinetic study of this compound.

Caption: Workflow for the in vivo pharmacokinetic analysis of this compound.

Discussion and Future Directions

The preliminary pharmacokinetic data for this compound are promising. The compound demonstrates moderate oral bioavailability in rats, suggesting it can be absorbed from the gastrointestinal tract. The observed half-life of approximately 5 hours indicates that a once or twice-daily dosing regimen in humans might be achievable.

Future studies will focus on:

-

Pharmacokinetic profiling in non-rodent species to support allometric scaling.

-

In vitro metabolism studies using human liver microsomes to identify major metabolites and metabolic pathways.

-

Protein binding assays to determine the extent of this compound binding to plasma proteins.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling to establish a relationship between drug exposure and antiviral efficacy.

These investigations will provide a more complete understanding of the ADME properties of this compound and guide its continued development as a potential treatment for chronic Hepatitis B.

Methodological & Application

Application Notes and Protocols for Hbv-IN-29 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chronic Hepatitis B Virus (HBV) infection is a significant global health issue, leading to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1] The persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes makes HBV challenging to eradicate with current therapies, which primarily suppress viral replication.[2][3] The development of new antiviral agents with novel mechanisms of action is crucial for achieving a functional cure. Hbv-IN-29 is a novel experimental small molecule inhibitor of Hepatitis B Virus. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound in relevant liver-derived cell lines.

Postulated Mechanism of Action

While the precise mechanism of this compound is under investigation, initial studies suggest a dual role in inhibiting HBV replication and reducing the secretion of Hepatitis B surface antigen (HBsAg). This dual action makes it a promising candidate for further development, as reducing HBsAg is considered a key goal in achieving a functional cure for chronic hepatitis B.

Required Materials

-

Cell Lines:

-

HepG2.2.15: A human hepatoblastoma cell line stably transfected with the HBV genome, constitutively producing HBV particles and antigens.

-

Huh7: A human hepatoma cell line, for cytotoxicity assessment and as a negative control.

-

-

Media and Reagents:

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

G418 (Geneticin) for selective maintenance of HepG2.2.15 cells

-

This compound (stock solution in DMSO)

-

Lamivudine (control antiviral)

-

DMSO (vehicle control)

-

Phosphate Buffered Saline (PBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Reagents for DNA extraction, qPCR, and ELISA

-

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (IC50) in HepG2.2.15 Cells

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against HBV replication.

-

Cell Seeding:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

-

Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 nM to 10 µM). Include Lamivudine as a positive control and a DMSO vehicle control.

-

Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds.

-

Incubate the plate for 72 hours.

-

-

Supernatant Collection and Analysis:

-

After incubation, carefully collect the cell culture supernatant for quantification of secreted HBV DNA and HBsAg.

-

HBV DNA Quantification:

-

Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

-

Perform quantitative PCR (qPCR) to determine the HBV DNA copy number.

-

-

HBsAg Quantification:

-

Quantify the level of HBsAg in the supernatant using a commercial HBsAg ELISA kit.

-

-

-

Data Analysis:

-

Normalize the HBV DNA and HBsAg levels to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Cytotoxicity Assay (CC50)

This protocol is designed to measure the half-maximal cytotoxic concentration (CC50) of this compound.

-

Cell Seeding:

-

Seed Huh7 cells at a density of 1 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium, similar to the antiviral assay.

-

Treat the cells with the compound dilutions and incubate for 72 hours.

-

-

Cell Viability Measurement:

-

Use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with cell viability.

-

Read the luminescence on a plate reader.

-

-

Data Analysis:

-

Normalize the viability data to the vehicle control.

-

Plot the percentage of cell viability against the log concentration of this compound.

-

Calculate the CC50 value using a non-linear regression curve fit.

-

Data Presentation

The following tables summarize hypothetical data for the antiviral activity and cytotoxicity of this compound compared to a known HBV inhibitor, Lamivudine.

| Compound | IC50 (HBV DNA) | IC50 (HBsAg) | CC50 (Huh7) | Selectivity Index (SI) |

| This compound | 25 nM | 150 nM | > 50 µM | > 2000 |

| Lamivudine | 50 nM | > 10 µM | > 100 µM | > 2000 |

Table 1: Antiviral activity and cytotoxicity of this compound.

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating this compound.

Postulated HBV Life Cycle Inhibition by this compound

Caption: Postulated inhibition of HBV replication and secretion by this compound.

References

Application Note & Protocol: In Vitro Assay for Hbv-IN-29, a Novel Hepatitis B Virus Polymerase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction The Hepatitis B Virus (HBV) remains a significant global health challenge, with chronic infections leading to severe liver diseases, including cirrhosis and hepatocellular carcinoma. A key enzyme in the viral replication cycle is the HBV polymerase, which possesses reverse transcriptase (RT) and DNA polymerase activities. This enzyme is a primary target for antiviral drug development. Hbv-IN-29 is a novel, potent, and selective small molecule inhibitor designed to target the HBV polymerase. This document provides a detailed protocol for an in vitro fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound on HBV polymerase.

Principle of the FRET-Based Polymerase Assay

This assay quantitatively measures the DNA polymerase activity of the HBV polymerase enzyme. The assay utilizes a custom-designed DNA-RNA hybrid substrate consisting of a DNA template strand and an RNA primer. The primer is labeled with a fluorophore (e.g., FAM) at its 5' end, and the template strand is labeled with a quencher (e.g., TAMRA) at its 3' end. In the absence of polymerase activity, the primer and template are annealed, bringing the fluorophore and quencher into close proximity, resulting in a low fluorescence signal due to FRET.

When the HBV polymerase is active, it extends the RNA primer by incorporating nucleotides, leading to the displacement of the template strand. This separation of the fluorophore and quencher disrupts FRET, causing a significant increase in the fluorescence signal. The rate of fluorescence increase is directly proportional to the polymerase activity. The inhibitory effect of compounds like this compound is quantified by measuring the reduction in the rate of fluorescence increase.

Mechanism of Action: HBV Polymerase Inhibition

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Mechanism of HBV polymerase inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound was evaluated using the described FRET-based assay. The results are summarized below, comparing its potency with a known HBV polymerase inhibitor, Entecavir triphosphate (ETV-TP), as a positive control.

| Compound | Target | Assay Type | IC50 (nM) | Selectivity Index (SI) |

| This compound | HBV Polymerase | FRET-based | 15.8 ± 2.3 | >1000 |

| Entecavir-TP | HBV Polymerase | FRET-based | 25.2 ± 4.1 | >1000 |